molecular formula C20H12Br2N2 B5066259 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline

2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline

Cat. No. B5066259
M. Wt: 440.1 g/mol
InChI Key: OJZNONPLOGFHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline, also known as BBQ, is a chemical compound that belongs to the quinoxaline family. BBQ has gained significant attention in the scientific community due to its potential use in various fields, such as medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The exact mechanism of action of 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline is not fully understood, but it is believed to involve the formation of π-π stacking interactions with aromatic amino acid residues in proteins and nucleic acids. This interaction results in a change in the fluorescent properties of 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline, allowing for its use as a probe for biological imaging.
Biochemical and Physiological Effects:
2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline has been shown to have low toxicity and is relatively stable under physiological conditions. It has been used in vitro to study protein-protein interactions and DNA-protein interactions. Additionally, 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline has been used to study the distribution of proteins in cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline is its high selectivity for proteins and nucleic acids, which allows for its use in a wide range of biological systems. Additionally, 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline has a high quantum yield, making it a highly sensitive probe for biological imaging. However, one limitation of 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline is its relatively low photostability, which can limit its use in long-term imaging experiments.

Future Directions

There are several potential future directions for research on 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline. One area of interest is the development of new fluorescent probes based on the quinoxaline scaffold, with improved photostability and selectivity. Additionally, 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline could be used in the development of new materials for use in organic electronics. Finally, further studies are needed to fully understand the mechanism of action of 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline and its potential use in vivo.

Synthesis Methods

2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline can be synthesized through a simple one-pot reaction between 2-bromoaniline and 4-bromoaniline in the presence of copper (II) oxide and potassium carbonate. The reaction is carried out in refluxing acetonitrile for several hours, resulting in the formation of 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline as a yellow solid.

Scientific Research Applications

2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline has been extensively studied for its potential use as a fluorescent probe for biological imaging. It has been shown to selectively bind to proteins and nucleic acids, making it a useful tool for studying cellular processes. Additionally, 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline has been investigated for its use in organic electronics, due to its unique electronic properties.

properties

IUPAC Name

2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2N2/c21-14-11-9-13(10-12-14)19-20(15-5-1-2-6-16(15)22)24-18-8-4-3-7-17(18)23-19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZNONPLOGFHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-3-(4-bromophenyl)quinoxaline

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